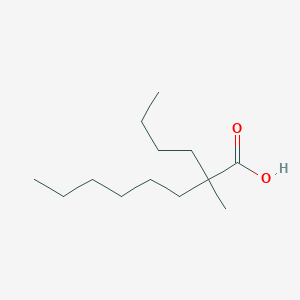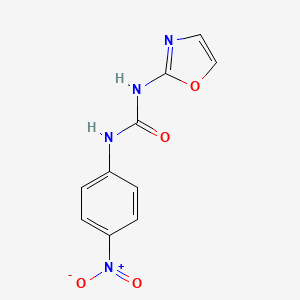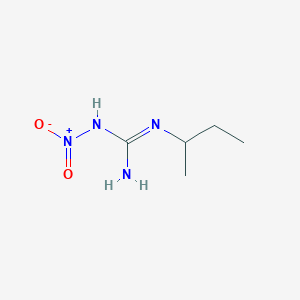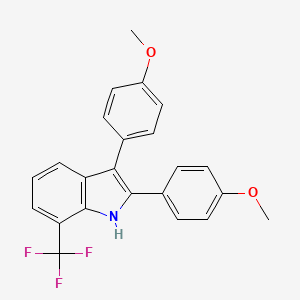
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethyl group attached to the indole core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxyphenyl Groups: The 4-methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where the indole core reacts with 4-methoxybenzene under the influence of a Lewis acid catalyst.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indole nitrogen, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindoles or tetrahydroindoles.
Aplicaciones Científicas De Investigación
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole: The trifluoromethyl group is positioned differently, potentially affecting its reactivity and interactions.
2,3-Bis(4-methoxyphenyl)-7-(methyl)-1H-indole: Contains a methyl group instead of a trifluoromethyl group, which may alter its electronic properties and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole imparts unique electronic and steric effects, enhancing its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
31878-32-7 |
|---|---|
Fórmula molecular |
C23H18F3NO2 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2,3-bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C23H18F3NO2/c1-28-16-10-6-14(7-11-16)20-18-4-3-5-19(23(24,25)26)22(18)27-21(20)15-8-12-17(29-2)13-9-15/h3-13,27H,1-2H3 |
Clave InChI |
JKJNWUHKJGTORP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
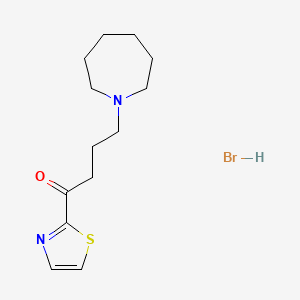



methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
